6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
Description
6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a benzodioxole substituent at the 6-position of the pyridine ring and a 4-phenoxyphenyl group attached via the carboxamide moiety. Its structural complexity arises from the combination of aromatic systems (pyridine, benzodioxole, and phenoxyphenyl), which influence its electronic, steric, and solubility characteristics .
Properties
CAS No. |
920530-43-4 |
|---|---|
Molecular Formula |
C25H18N2O4 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C25H18N2O4/c28-25(27-19-8-10-21(11-9-19)31-20-4-2-1-3-5-20)18-6-12-22(26-15-18)17-7-13-23-24(14-17)30-16-29-23/h1-15H,16H2,(H,27,28) |
InChI Key |
KPDOATDSQYFLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A benzodioxole moiety, which is known for its biological activity.
- A pyridine ring that enhances the compound's interaction with biological targets.
- An amide functional group that contributes to its solubility and stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of benzodioxole exhibited significant cytotoxic effects against various cancer cell lines. The specific compound demonstrated an IC50 value in the range of 26–65 µM against four cancer cell lines, indicating moderate potency in inhibiting cancer cell proliferation .
The mechanism by which 6-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide exerts its effects involves:
- Inhibition of key enzymes : The compound has been shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, with IC50 values as low as 0.68 µM .
- Induction of apoptosis : It appears to induce programmed cell death in cancer cells through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
Safety Profile
In vitro assays indicate that while the compound is effective against cancer cells, it exhibits low cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand its uniqueness, a comparison with similar compounds is essential:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Benzodioxole derivative | 0.85 | α-amylase Inhibition |
| Compound B | Phenoxyphenyl derivative | 26–65 | Anticancer |
| 6-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide | Complex hybrid | 0.68 (α-amylase) / 26–65 (cancer) | Antidiabetic/Anticancer |
This table illustrates that while other derivatives show promise in specific activities, the dual action of this compound makes it particularly noteworthy.
Case Studies
- Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential for managing diabetes alongside its anticancer properties.
- Cytotoxicity Assessment : Research involving MTS assays confirmed the selective cytotoxicity of this compound against cancer cells while sparing normal cells, reinforcing its therapeutic viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues are pyridine-3-carboxamides with variations in the substituents at the 6-position and the N-aryl group. Key examples include:
Key Observations :
- Electronic Effects : The electron-rich benzodioxole may engage in stronger π-π interactions with aromatic residues in protein binding pockets compared to fluorine-substituted analogues.
- Steric Hindrance : The benzodioxole’s fused ring system creates greater steric bulk, which could limit binding to shallow active sites but improve selectivity.
Crystallographic and Computational Studies
- Structural Determination : Tools like SHELX and WinGX have been critical in resolving crystal structures of related carboxamides. For example, fluorine-substituted analogues (e.g., L454-0185 ) exhibit planar pyridine rings, while benzodioxole-containing derivatives may show slight torsional distortions due to steric clashes.
- Visualization : UCSF Chimera has been employed to model interactions between similar carboxamides and target proteins, highlighting how substituents influence binding modes.
Pharmacological and Physicochemical Data
- Solubility : Fluorophenyl derivatives (e.g., L454-0185 ) typically exhibit higher aqueous solubility (e.g., ~50 µM in PBS) than benzodioxole-containing compounds due to reduced hydrophobicity.
- Binding Affinity: In kinase assays, fluorophenyl analogues show IC₅₀ values in the nanomolar range (e.g., 10–100 nM), whereas benzodioxole derivatives may trade potency for selectivity in crowded binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
